Desogestrel

Beschreibung

This compound, a prodrug, is a third generation progestogen and hence, a member of the gonane family which was largely used in Europe before being approved in the US and Canada. It was firstly generated from a study that showed that 11-beta and 11-alkylidene substituent in nortestosterone can enhance the biological activity. This compound is now produced semi-synthetically from naturally occurred plant steroids. In the US, this compound is found only in combination with [ethinyl estradiol]. The first approved drug containing this compound was developed by Organon USA Inc in 1972 and FDA approved in 1992.

This compound is a Progestin.

This compound is a synthetic progestogen structurally related to levonorgestrel, with progesterone hormone receptor agonistic activity, used as a contraceptive and hormone replacement agent. Upon administration, this compound binds intracellular progesterone receptors in progesterone responsive tissue and the resultant complex interacts with DNA causing either gene transcription or gene repression. This eventually leads to an inhibition of gonadotropin releasing hormone (GnRH) secretion from the hypothalamus and a subsequent inhibition of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. This prevents ovulation and alters the cervical mucus.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1992 and has 4 investigational indications.

A synthetic progestational hormone used often as the progestogenic component of combined oral contraceptive agents (ORAL CONTRACEPTIVES, COMBINED).

See also: Norethindrone (related); Norethynodrel (related); Ethynodiol Diacetate (related) ... View More ...

Eigenschaften

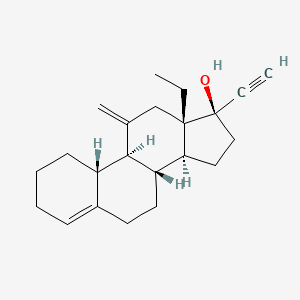

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLCPCMSCLEKRS-BPIQYHPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022898 | |

| Record name | Desogestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

428ºC | |

| Record name | Desogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

<1 mg/ml, Slightly soluble in ethanol and ethyl acetate; sparingly soluble in n-hexane., 3.01e-03 g/L | |

| Record name | Desogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DESOGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Desogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Reported impurities include: 13-ethyl-16-[13-ethyl-17beta-hydroxy-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-16-ylidene]-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-17beta-ol, 13-ethyl-11-methylene-18,19-dinor-5alpha,17alpha-pregn-3-en-20-yn-17-ol (desogestrel D3-isomer) and 11-methylene-19-nor-17alpha-pregn-4-en-20-yn-17-ol; 13-ethyl-11-methylenegon-4-en-17-one. | |

| Record name | DESOGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

54024-22-5 | |

| Record name | Desogestrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54024-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desogestrel [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054024225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desogestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desogestrel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESOGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81K9V7M3A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DESOGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Desogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109-110ºC, 109-110 °C, 109.5 °C | |

| Record name | Desogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DESOGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Desogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Desogestrel's In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desogestrel, a synthetic progestogen, is a key component in hormonal contraceptives. Its biological activity is primarily mediated by its active metabolite, etonogestrel (also known as 3-ketothis compound). This technical guide provides an in-depth exploration of the in vitro mechanism of action of this compound, focusing on the molecular interactions and cellular effects of etonogestrel. We will delve into its receptor binding profile, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate these mechanisms. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for research and development professionals.

Bioactivation of this compound

This compound itself is a prodrug and requires bioactivation to exert its progestational effects.[1] This conversion primarily occurs in the liver, where this compound is rapidly metabolized into its biologically active form, etonogestrel.[1][2]

In Vitro Metabolism Experimental Protocol

The biotransformation of this compound to etonogestrel can be studied in vitro using human liver microsomes. This process is catalyzed by cytochrome P450 enzymes.[3]

Objective: To characterize the in vitro metabolism of this compound to etonogestrel.

Materials:

-

Human liver microsomes

-

This compound

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer

-

Acetonitrile (for quenching the reaction)

-

Analytical standards for this compound and etonogestrel

Methodology:

-

Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, this compound (at various concentrations to determine enzyme kinetics), and an NADPH regenerating system in a phosphate buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation: The mixture is incubated at 37°C for a specified period.

-

Reaction Termination: The reaction is stopped by adding a quenching solvent, such as acetonitrile.

-

Sample Preparation: The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.

-

Analysis: The formation of etonogestrel is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Receptor Binding Profile of Etonogestrel

The primary mechanism of action of etonogestrel is its interaction with steroid hormone receptors. It is a potent agonist of the progesterone receptor (PR).[4] Its selectivity for the PR over other steroid receptors is a key determinant of its pharmacological profile.

Quantitative Receptor Binding Data

The binding affinity of etonogestrel to various steroid receptors has been characterized in vitro. The following table summarizes the relative binding affinities (RBA) from competitive binding assays.

| Receptor | Ligand for 100% Reference | Relative Binding Affinity (%) of Etonogestrel |

| Progesterone Receptor (PR) | Progesterone | High (Specific values vary across studies) |

| Androgen Receptor (AR) | Dihydrotestosterone | Low |

| Glucocorticoid Receptor (GR) | Dexamethasone | Very Low |

| Mineralocorticoid Receptor (MR) | Aldosterone | Negligible |

| Estrogen Receptor (ER) | Estradiol | Negligible |

Note: Specific quantitative values like Ki or IC50 can vary depending on the experimental setup, such as the cell line and radioligand used. The data presented here is a qualitative summary based on available literature.

Progesterone Receptor Binding Assay Protocol

Objective: To determine the binding affinity of etonogestrel for the progesterone receptor.

Materials:

-

Cell line expressing human progesterone receptor (e.g., T47D or MCF-7 breast cancer cells).

-

Radiolabeled progestin (e.g., [³H]-promegestone) as the tracer.

-

Unlabeled etonogestrel and a reference progestin (e.g., progesterone) as competitors.

-

Cell lysis buffer.

-

Scintillation cocktail and counter.

Methodology:

-

Cell Culture: T47D or MCF-7 cells are cultured to confluency.

-

Whole Cell Binding Assay:

-

Cells are incubated with a fixed concentration of the radiolabeled progestin.

-

Increasing concentrations of unlabeled etonogestrel or the reference compound are added to compete for binding to the PR.

-

Incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

-

Washing: Cells are washed with cold buffer to remove unbound ligand.

-

Cell Lysis and Scintillation Counting: Cells are lysed, and the radioactivity in the lysate, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of etonogestrel that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Downstream Signaling Pathways

Upon binding to the progesterone receptor, etonogestrel induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) in the promoter regions of target genes. This results in the modulation of gene transcription, which underlies its physiological effects.

Regulation of Gene Expression in Endometrial Cells

In vitro studies using human endometrial stromal cells (HESCs) and endometrial organoids have identified several genes that are regulated by etonogestrel. These genes are involved in processes such as cell proliferation, apoptosis, and tissue remodeling.

| Gene | Effect of Etonogestrel | Putative Function in Endometrium |

| BCL6 | Upregulation | Transcriptional repressor, involved in cell cycle control |

| BMP6 | Upregulation | Bone morphogenetic protein, involved in cell differentiation |

| CXCL1 | Downregulation | Chemokine, involved in inflammation and angiogenesis |

Key Signaling Pathways

The interaction of etonogestrel with the progesterone receptor activates a cascade of downstream signaling events. One of the key pathways implicated in progesterone action in the endometrium is the Indian Hedgehog (Ihh) - COUP-TFII signaling axis .

-

Ihh-COUP-TFII Pathway: Progesterone, and by extension etonogestrel, acting on the uterine epithelium, induces the expression of Indian Hedgehog (Ihh). Ihh then acts as a paracrine signal on the underlying stromal cells, leading to the expression of Chicken Ovalbumin Upstream Promoter-Transcription Factor II (COUP-TFII). COUP-TFII is a critical mediator of progesterone's effects on the stroma, including the decidualization process.

In Vitro Gene Expression Analysis Protocol

Objective: To investigate the effect of etonogestrel on the expression of target genes in endometrial cells.

Materials:

-

Human endometrial stromal cells (HESCs) or endometrial organoids.

-

Cell culture medium (e.g., DMEM/F-12) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).

-

Etonogestrel.

-

RNA extraction kit.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

Primers for target genes (e.g., BCL6, BMP6, CXCL1) and a housekeeping gene (e.g., GAPDH).

-

Reagents for quantitative real-time PCR (qPCR).

Methodology:

-

Cell Culture and Treatment: HESCs or organoids are cultured in steroid-depleted medium. Cells are then treated with various concentrations of etonogestrel or vehicle control for a specified time period (e.g., 24-48 hours).

-

RNA Extraction: Total RNA is extracted from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The expression levels of the target genes are quantified by qPCR using specific primers. The expression levels are normalized to a housekeeping gene.

-

Data Analysis: The relative fold change in gene expression in etonogestrel-treated cells compared to vehicle-treated cells is calculated using the ΔΔCt method.

Conclusion

The in vitro mechanism of action of this compound is mediated by its active metabolite, etonogestrel. Etonogestrel exhibits a high binding affinity and selectivity for the progesterone receptor. This interaction triggers a cascade of molecular events, including the modulation of specific gene expression programs and the activation of key signaling pathways, such as the Ihh-COUP-TFII axis in the endometrium. The experimental protocols detailed in this guide provide a framework for the continued investigation of the nuanced effects of this compound and other progestins at the cellular and molecular level, which is essential for the development of new and improved hormonal therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of etonogestrel implant use on T-cell and cytokine profiles in the female genital tract and blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Etonogestrel (Implanon), Another Treatment Option for Contraception - PMC [pmc.ncbi.nlm.nih.gov]

Desogestrel synthesis pathway and chemical properties

An In-depth Technical Guide to the Synthesis and Chemical Properties of Desogestrel

Introduction

This compound, chemically known as (17α)-13-ethyl-11-methylene-18,19-dinorpregn-4-en-20-yn-17-ol, is a synthetic progestogen of the 19-nortestosterone series.[1] It is classified as a "third-generation" progestin and is a key component in many oral contraceptive formulations.[2][3] A notable characteristic of this compound is that it is a prodrug; it is rapidly metabolized in the body to its biologically active form, etonogestrel (also known as 3-ketothis compound), which is responsible for its contraceptive effects.[1][4] Etonogestrel exerts its potent progestogenic activity by binding to the progesterone receptor, thereby inhibiting ovulation. The synthesis of this compound is a multi-step process that typically starts from naturally occurring plant steroids and involves key chemical transformations to build its unique tetracyclic structure with an 11-methylene group.

Chemical and Physical Properties

This compound is a white, crystalline solid. It is practically insoluble in water but exhibits good solubility in several organic solvents, including methanol, anhydrous ethanol, and methylene chloride. Its chemical structure features a gonane steroid core, distinguished by a 13-ethyl group and an 11-methylene group, which enhance its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₂H₃₀O | |

| Molecular Weight | 310.47 g/mol | |

| CAS Number | 54024-22-5 | |

| IUPAC Name | (8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

| Melting Point | 109-110 °C | |

| Appearance | White Solid | |

| Solubility | Practically insoluble in water; Very soluble in methanol; Freely soluble in anhydrous ethanol and methylene chloride. | |

| pKa | 13.07 ± 0.40 (Predicted) | |

| Optical Rotation | [α]D²⁰ +55° (chloroform) |

Synthesis Pathway of this compound

The synthesis of this compound is a complex process with multiple reported routes, often originating from steroid precursors like 11α-hydroxy-18-methyl-estr-4-ene-3,17-dione. A common strategy involves a series of protection, oxidation, olefination, deprotection, and ethynylation steps to construct the target molecule. The introduction of the key 11-methylene group is typically achieved via a Wittig reaction on an 11-keto intermediate.

A representative synthetic pathway is outlined below, starting from an 11α-hydroxy steroid precursor.

This pathway illustrates a logical sequence for modifying the steroid core. The initial protection steps ensure that subsequent reactions, such as the oxidation of the 11-hydroxyl group and the Wittig reaction, occur with high selectivity. The final step, ethynylation, is critical for the molecule's progestational activity.

Key Experimental Protocols

Detailed experimental protocols are often proprietary or vary between manufacturers. However, based on patent literature, a representative protocol for a key transformation—the ethynylation of the 17-keto group—can be described.

Protocol: Ethynylation of 11-methylene-18a-homo-estr-4-en-17-one

This protocol outlines the introduction of the C17 ethynyl group, the final step in forming this compound from its immediate precursor.

Reagents and Materials:

-

11-methylene-18a-homo-estr-4-en-17-one (precursor)

-

Trimethylsilyl acetylene

-

n-Hexyllithium (2.3 M in hexane)

-

Tetrahydrofuran (THF)

-

Hexane

-

Methanol

-

Sodium hydroxide (NaOH) solution (30% aqueous)

-

Acetic acid solution (3% aqueous)

-

Saturated sodium chloride (NaCl) solution

-

Nitrogen atmosphere

Procedure Workflow:

This procedure first forms a lithium acetylide reagent in situ, which then attacks the 17-carbonyl group of the steroid precursor. A subsequent deprotection step removes the trimethylsilyl (TMS) group, yielding the terminal alkyne functionality of this compound. Purification by recrystallization affords the final product.

Pharmacodynamics and Metabolic Activation

This compound itself has a very low affinity for the progesterone receptor. Its biological activity is dependent on its conversion to the active metabolite, etonogestrel. This metabolic activation occurs rapidly in the intestinal mucosa and during the first pass through the liver. The primary transformation is the hydroxylation at the C3 position, followed by oxidation to a ketone, yielding etonogestrel.

Etonogestrel is a very potent progestogen with high binding affinity for the progesterone receptor, and it is this metabolite that is responsible for the contraceptive efficacy of this compound by inhibiting ovulation. The minimum effective dosage for ovulation inhibition is approximately 60 μ g/day of this compound.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Desogestrel

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Desogestrel, a third-generation synthetic progestogen widely used in hormonal contraceptives.[1] this compound itself is a prodrug, and its biological effects are mediated by its active metabolite, etonogestrel (also known as 3-keto-desogestrel).[2][3]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid and extensive conversion to its active metabolite, etonogestrel, which is responsible for its contraceptive efficacy.[3]

Absorption

Following oral administration, this compound is rapidly and almost completely absorbed.[4] It undergoes extensive first-pass metabolism in the intestinal mucosa and liver, leading to its complete conversion into etonogestrel. Consequently, this compound is not detectable in the bloodstream. The bioavailability of this compound, measured as etonogestrel, is approximately 76% to 84%.

Distribution

The distribution of this compound and its active metabolite etonogestrel is influenced by their binding to plasma proteins. This compound is 99% bound to plasma proteins, exclusively to albumin. Etonogestrel is 95% to 98% bound to plasma proteins. This binding is primarily to albumin (65-66%) and to a lesser extent, sex hormone-binding globulin (SHBG) (30-32%). Approximately 2% to 5% of etonogestrel remains unbound and biologically active in the circulation. The apparent volume of distribution for this compound is 1.5 L/kg.

Metabolism

This compound is a prodrug that is inactive and requires bioactivation. This occurs through hydroxylation at the C3 position in the intestinal wall and liver, rapidly and completely converting it to the biologically active metabolite, etonogestrel (3-keto-desogestrel). In vitro studies suggest that CYP2C9 and possibly CYP2C19 are involved in the initial hydroxylation of this compound.

Etonogestrel is further metabolized through pathways typical for steroids, including conjugation with sulfate and glucuronide. The further metabolism of etonogestrel is thought to be catalyzed by CYP3A4. Other phase I metabolites include 3α-OH-desogestrel, 3β-OH-desogestrel, and 3α-OH-5α-H-desogestrel, which are pharmacologically inactive.

Excretion

The elimination of this compound and its metabolites occurs primarily through urine (approximately 50-60%) and to a lesser extent, feces (approximately 35%). The elimination half-life of etonogestrel is approximately 21 to 38 hours at a steady state.

Table 1: Pharmacokinetic Parameters of Etonogestrel (Active Metabolite of this compound)

| Parameter | Value | References |

| Bioavailability | 76% - 84% | |

| Time to Peak Concentration (Tmax) | ~1.5 hours | |

| Peak Concentration (Cmax) - Single Dose | 2,805 ± 1,203 pg/mL | |

| Peak Concentration (Cmax) - Steady State | 5,840 ± 1,667 pg/mL | |

| Area Under the Curve (AUC0–∞) - Single Dose | 33,858 ± 11,043 pg/mL∙hr | |

| Area Under the Curve (AUC0–24) - Steady State | 52,299 ± 17,878 pg/mL∙hr | |

| Apparent Volume of Distribution (Vd) | 1.5 L/kg | |

| Plasma Protein Binding | 95% - 98% | |

| - Albumin | 65% - 66% | |

| - SHBG | 30% - 32% | |

| - Free Fraction | 2% - 5% | |

| Elimination Half-life (t1/2) | 21 - 38 hours | |

| Metabolic Clearance Rate | ~2 mL/min/kg |

Pharmacodynamics

The pharmacodynamic effects of this compound are mediated by its active metabolite, etonogestrel, which is a potent progestogen.

Mechanism of Action

Etonogestrel exerts its contraceptive effect through a multi-faceted mechanism, primarily by inhibiting ovulation. It binds with high affinity to progesterone receptors in target organs such as the hypothalamus, pituitary gland, and female reproductive tract. This binding leads to the following key actions:

-

Inhibition of Ovulation: Etonogestrel suppresses the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, which is essential for ovulation. It also dampens the follicle-stimulating hormone (FSH) peak. This compound-containing progestogen-only pills have been shown to inhibit ovulation in up to 97% of cycles.

-

Changes in Cervical Mucus: It increases the viscosity of the cervical mucus, creating a barrier that hinders sperm penetration into the uterus.

-

Endometrial Alterations: Etonogestrel alters the endometrium, making it less receptive to the implantation of a fertilized egg.

Receptor Binding Profile

Etonogestrel is a highly selective progestogen with a strong affinity for the progesterone receptor. It has approximately 150% of the affinity of promegestone and 300% of the affinity of progesterone for the progesterone receptor. Etonogestrel also exhibits very weak androgenic and glucocorticoid activity and no estrogenic or antimineralocorticoid activity. Its minimal androgenic activity is considered clinically insignificant at contraceptive doses.

Table 2: Receptor Binding Affinity of Etonogestrel

| Receptor | Relative Binding Affinity (%) | References |

| Progesterone Receptor | High (300% of progesterone) | |

| Androgen Receptor | Very Weak | |

| Glucocorticoid Receptor | Very Weak (~14% of dexamethasone) | |

| Estrogen Receptor | None | |

| Mineralocorticoid Receptor | None |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound's pharmacokinetics and pharmacodynamics.

Pharmacokinetic Analysis of Etonogestrel

Objective: To determine the pharmacokinetic parameters of etonogestrel following oral administration of this compound.

Methodology:

-

Study Design: A randomized, double-blind, crossover study design is often employed.

-

Subjects: Healthy female volunteers with regular menstrual cycles.

-

Drug Administration: A single oral dose of a this compound-containing tablet (e.g., 150 µg this compound and 30 µg ethinyl estradiol) is administered. For steady-state analysis, tablets are administered daily for a specified period (e.g., 21 days).

-

Sample Collection: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

-

Sample Analysis: Serum concentrations of etonogestrel are quantified using a validated analytical method, such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life are calculated from the serum concentration-time data using non-compartmental analysis.

In Vitro Metabolism Studies

Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound.

Methodology:

-

System: Human liver microsomes or cDNA-expressed human CYP enzymes (e.g., CYP2C9, CYP2C19, CYP3A4) are used.

-

Incubation: this compound is incubated with the enzyme system in the presence of an NADPH-generating system.

-

Inhibition Studies: Specific chemical inhibitors (e.g., sulfaphenazole for CYP2C9, S-mephenytoin for CYP2C19) or inhibitory antibodies are included to determine the contribution of individual CYP isoforms.

-

Metabolite Analysis: The formation of metabolites (e.g., 3α-hydroxythis compound, 3β-hydroxythis compound, and etonogestrel) is monitored over time.

-

Analytical Method: Metabolites are identified and quantified using high-performance liquid chromatography (HPLC) with radiometric detection or LC-MS.

-

Kinetic Analysis: Michaelis-Menten kinetics are determined by measuring the rate of metabolite formation at various substrate concentrations to calculate Km and Vmax values.

Assessment of Ovulation Inhibition

Objective: To evaluate the efficacy of this compound in inhibiting ovulation.

Methodology:

-

Study Design: A randomized, double-blind, comparative clinical trial.

-

Subjects: Healthy, sexually active female volunteers with confirmed regular ovulatory cycles.

-

Treatment: Subjects receive a daily oral dose of this compound (e.g., 75 µg) for a specified number of treatment cycles (e.g., 7 to 12 months).

-

Monitoring of Ovulation: Ovulation is monitored through:

-

Transvaginal Ultrasonography: To track follicular development and detect follicular rupture.

-

Hormone Level Measurement: Serum levels of progesterone, estradiol, LH, and FSH are measured regularly throughout the cycle. Ovulation is typically confirmed by a mid-luteal phase serum progesterone level > 3 ng/mL.

-

-

Data Analysis: The incidence of ovulation in the treatment group is calculated and compared to a control or comparator group.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic activation of this compound to Etonogestrel and subsequent inactivation.

Pharmacodynamic Mechanism of Etonogestrel

Caption: Mechanism of action of Etonogestrel for contraception.

Experimental Workflow for Pharmacokinetic Study

Caption: Typical workflow for a clinical pharmacokinetic study of this compound.

References

An In-depth Technical Guide to Etonogestrel: The Active Metabolite of Desogestrel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etonogestrel, the biologically active metabolite of the progestin desogestrel, is a cornerstone of hormonal contraception.[1] This synthetic steroid exhibits high affinity for the progesterone receptor, exerting its contraceptive effects through a multi-faceted mechanism of action.[2] This technical guide provides a comprehensive overview of the core pharmacology of etonogestrel, including its mechanism of action, pharmacokinetics, pharmacodynamics, and metabolism. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development in the field of hormonal contraception.

Introduction

Etonogestrel (13-ethyl-17-hydroxy-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-3-one) is a third-generation synthetic progestogen.[1] It is the primary active metabolite of this compound, which undergoes rapid and extensive first-pass metabolism in the gut wall and liver to form etonogestrel.[3] Consequently, the pharmacological activity of orally administered this compound is attributable to etonogestrel.[3] Etonogestrel is utilized in various contraceptive formulations, including subdermal implants and vaginal rings. Its high efficacy and long-acting profile make it a widely used option for pregnancy prevention.

Mechanism of Action

Etonogestrel's primary mechanism of action is the inhibition of ovulation. This is achieved through its potent agonistic activity at the progesterone receptor (PR) in the hypothalamus and pituitary gland.

Hypothalamic-Pituitary-Ovarian (HPO) Axis Modulation

Etonogestrel's binding to progesterone receptors in the hypothalamus leads to a negative feedback effect, suppressing the pulsatile release of gonadotropin-releasing hormone (GnRH). This, in turn, reduces the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary. The suppression of the mid-cycle LH surge is the critical event that prevents follicular rupture and the release of an oocyte.

Peripheral Actions

Beyond its central effects on the HPO axis, etonogestrel exerts significant peripheral actions that contribute to its contraceptive efficacy:

-

Cervical Mucus Thickening: Etonogestrel increases the viscosity and decreases the quantity of cervical mucus, creating a physical barrier that impedes sperm penetration into the uterine cavity.

-

Endometrial Alterations: It induces changes in the endometrium, making it unreceptive to implantation of a fertilized egg.

Pharmacokinetics

The pharmacokinetic profile of etonogestrel is characterized by its high bioavailability following non-oral administration and extensive protein binding.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Value | References |

| Bioavailability (Subdermal) | Nearly 100% | |

| Time to Peak Plasma Concentration (Cmax) (Subdermal Implant) | 1 to 13 days | |

| Plasma Protein Binding | ~98% (66% to albumin, 32% to SHBG) | |

| Volume of Distribution (Vd) | 201 L | |

| Metabolism | Primarily hepatic via CYP3A4 | |

| Elimination Half-life (t1/2) | Approximately 25-29 hours | |

| Excretion | Primarily renal |

Metabolism Pathway

This compound is a prodrug that is rapidly converted to its active metabolite, etonogestrel (3-ketothis compound), through hydroxylation at the C3 position, primarily by CYP2C9 and CYP2C19 in the liver and gut wall. Etonogestrel is then further metabolized by CYP3A4 into various hydroxylated and conjugated metabolites that are subsequently excreted.

Pharmacodynamics

The pharmacodynamic effects of etonogestrel are directly related to its interaction with steroid hormone receptors.

Receptor Binding Affinity

Etonogestrel exhibits a high binding affinity for the progesterone receptor, which is central to its contraceptive activity. It also displays some affinity for other steroid receptors.

| Receptor | Relative Binding Affinity (%) (Progesterone = 100%) | References |

| Progesterone Receptor | 150-300 | |

| Androgen Receptor | 50 | |

| Glucocorticoid Receptor | 14 (relative to dexamethasone) | |

| Estrogen Receptor | No significant affinity | |

| Mineralocorticoid Receptor | No measurable affinity |

Note: Relative binding affinities can vary depending on the experimental conditions and tissues used.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the pharmacology of etonogestrel.

Quantification of Etonogestrel in Plasma

Objective: To determine the concentration of etonogestrel in plasma samples for pharmacokinetic studies.

Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

References

- 1. Introduction - Clinical Review Report: Etonogestrel Extended-Release Subdermal Implant (Nexplanon) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Etonogestrel (Implanon), Another Treatment Option for Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

Desogestrel's Off-Target Pharmacology: A Technical Guide to Biological Interactions Beyond the Progesterone Receptor

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides a comprehensive analysis of the biological targets of the progestin desogestrel, and its active metabolite etonogestrel, beyond the canonical progesterone receptor (PR). Aimed at researchers, scientists, and drug development professionals, this document elucidates the off-target interactions of this widely used contraceptive steroid, presenting quantitative binding data, detailed experimental methodologies, and visual representations of key molecular pathways. Understanding this broader pharmacological profile is critical for a complete assessment of its mechanism of action, therapeutic benefits, and potential side effects.

This compound, a prodrug, is rapidly converted in the body to its biologically active metabolite, etonogestrel (also known as 3-keto-desogestrel). Therefore, the in-vivo effects of this compound are attributable to the actions of etonogestrel. While its primary contraceptive efficacy stems from high-affinity binding to and activation of the progesterone receptor, etonogestrel exhibits a wider range of interactions with other steroid hormone receptors, enzymes, and signaling proteins. This guide systematically explores these secondary targets.

I. Interaction with Nuclear Steroid Hormone Receptors

Etonogestrel's selectivity is a key feature of its pharmacological profile. It is defined by its high affinity for the progesterone receptor relative to its affinity for other nuclear steroid receptors, particularly the androgen receptor. This minimizes androgenic side effects commonly associated with older progestins. The binding affinities for these receptors are typically determined through in-vitro competitive binding assays.

Quantitative Binding Affinity Data

The relative binding affinities (RBA) of etonogestrel for various human steroid receptors have been characterized, providing a quantitative measure of its selectivity. The data, primarily from studies using human cell lines like MCF-7, are summarized below.

| Target Receptor | Ligand Used for RBA% | Receptor Source | Relative Binding Affinity (%) | Reference |

| Progesterone Receptor (PR) | ORG 2058 | MCF-7 Cell Cytosol | 151 | |

| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | Intact MCF-7 Cells | 21 | |

| Glucocorticoid Receptor (GR) | Dexamethasone | Not Specified | ~14 | |

| Estrogen Receptor (ER) | Estradiol | Not Specified | No significant affinity | |

| Mineralocorticoid Receptor (MR) | Aldosterone | Not Specified | No significant affinity |

Table 1: Relative Binding Affinity of Etonogestrel for Nuclear Steroid Receptors.

Functional Activity at Steroid Receptors

Beyond simple binding, the functional consequence (agonist or antagonist activity) of etonogestrel at these off-target receptors is crucial. This is typically assessed using transactivation assays.

-

Androgenic Activity: Despite its binding to the androgen receptor, etonogestrel exhibits only weak androgenic activity. Its high selectivity index (the ratio of PR to AR affinity) underscores its predominantly progestogenic, rather than androgenic, effect.

-

Glucocorticoid Activity: Etonogestrel possesses very weak glucocorticoid activity, consistent with its low relative binding affinity for the glucocorticoid receptor.

-

Estrogenic and Antimineralocorticoid Activity: Studies have shown no significant estrogenic or antimineralocorticoid activity for etonogestrel.

II. Interaction with Enzymes

Etonogestrel can interact with enzymes involved in steroid metabolism and drug disposition.

Quantitative Enzyme Inhibition Data

| Target Enzyme | Substrate | System | Inhibition Value | Reference |

| 5α-Reductase | Not Specified | In vitro | Weak Inhibition | |

| Cytochrome P450 3A4 (CYP3A4) | Not Specified | In vitro | Weak Inhibition |

Table 2: In-Vitro Enzymatic Inhibition by Etonogestrel.

Note: Specific IC50 values for 5α-Reductase and a primary source for the weak CYP3A4 inhibition are not consistently reported in the reviewed literature, indicating a need for further specific investigation.

Etonogestrel itself is a substrate for hepatic metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. Consequently, co-administration with strong CYP3A4 inducers (e.g., rifampicin, carbamazepine) can decrease etonogestrel plasma concentrations, potentially reducing contraceptive efficacy, while co-administration with CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) can increase its plasma levels.

III. Non-Genomic Signaling via Progesterone Receptor Membrane Component 1 (PGRMC1)

Recent evidence has highlighted a novel signaling pathway for this compound and other progestins that is independent of the classical nuclear progesterone receptor. This pathway involves the Progesterone Receptor Membrane Component 1 (PGRMC1). This compound has been shown to stimulate the proliferation of MCF-7 breast cancer cells in vitro through a PGRMC1-dependent mechanism.

The proposed signaling cascade is as follows:

-

Certain progestins, including this compound, bind to a complex involving PGRMC1.

-

This binding event leads to the phosphorylation of PGRMC1.

-

Phosphorylated PGRMC1 then interacts with prohibitin (PHB) proteins.

-

Prohibitins normally act as repressors of Estrogen Receptor Alpha (ERα) activity. The interaction with activated PGRMC1 sequesters the prohibitins.

-

The sequestration of prohibitins relieves their repression of ERα, leading to the activation of ERα-dependent gene transcription and subsequent cell proliferation.

This pathway represents a significant non-classical mechanism of action and may have implications for understanding the differential effects of various progestins in hormone-sensitive tissues.

Caption: Progestin-induced PGRMC1 signaling pathway leading to ERα activation.

IV. Experimental Protocols

The quantitative data presented in this guide are derived from established in-vitro experimental techniques. Below are detailed summaries of the methodologies for the key assays.

Competitive Radioligand Binding Assay for Steroid Receptors

This assay is used to determine the relative binding affinity (RBA) of a test compound (etonogestrel) for a specific steroid receptor compared to its natural or a high-affinity synthetic ligand.

-

Objective: To quantify the affinity of etonogestrel for the Progesterone (PR), Androgen (AR), Glucocorticoid (GR), Estrogen (ER), and Mineralocorticoid (MR) receptors.

-

Materials:

-

Receptor Source: Cytosol preparations from target tissues (e.g., human uterus for PR, prostate for AR) or from cell lines engineered to express high levels of a specific human receptor (e.g., MCF-7 cells for PR and AR).

-

Radioligand: A tritiated ([³H]) high-affinity ligand specific for the receptor of interest (e.g., [³H]ORG 2058 for PR, [³H]DHT for AR, [³H]dexamethasone for GR).

-

Unlabeled Competitors: The test compound (etonogestrel) at various concentrations and a known high-affinity unlabeled ligand to determine non-specific binding.

-

Assay Buffer: Tris-HCl or similar buffer containing additives like EDTA and molybdate to stabilize the receptor.

-

Separation Agent: Dextran-coated charcoal or hydroxylapatite to separate receptor-bound radioligand from free radioligand.

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

-

-

Protocol:

-

Preparation: A constant amount of the receptor preparation is aliquoted into assay tubes.

-

Competition: A fixed, low concentration of the specific radioligand is added to all tubes. Serial dilutions of the test compound (etonogestrel) are then added to compete for binding sites. Control tubes contain either buffer (for total binding) or a saturating concentration of the corresponding unlabeled high-affinity ligand (for non-specific binding).

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures are specific to the receptor (e.g., 4-16 hours at 0-4°C).

-

Separation: An ice-cold suspension of dextran-coated charcoal is added to each tube. The charcoal rapidly adsorbs the small, free radioligand molecules, while the larger receptor-ligand complexes remain in the supernatant.

-

Centrifugation: The tubes are centrifuged to pellet the charcoal.

-

Quantification: The supernatant, containing the bound radioligand, is transferred to scintillation vials, scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100%.

-

Cell-Based Reporter Gene Transactivation Assay

This assay measures the functional ability of a compound to activate or inhibit a steroid receptor's transcriptional activity.

-

Objective: To determine if etonogestrel acts as an agonist or antagonist at the AR and GR.

-

Materials:

-

Cell Line: A mammalian cell line (e.g., HeLa, HEK293, or a relevant cancer cell line) that does not endogenously express the receptor of interest.

-

Expression Plasmid: A plasmid vector containing the full-length cDNA for the human steroid receptor (e.g., hAR, hGR).

-

Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with hormone response elements (HREs) specific to the receptor being studied (e.g., MMTV promoter for AR and GR).

-

Transfection Reagent: A lipid-based reagent or electroporation device to introduce the plasmids into the cells.

-

Test Compounds: Etonogestrel, a known agonist (e.g., DHT for AR, dexamethasone for GR), and a known antagonist (e.g., bicalutamide for AR, mifepristone for GR).

-

Cell Culture Medium and Reagents: Including charcoal-stripped serum to remove endogenous hormones.

-

Lysis Buffer and Reporter Assay Substrate: For measuring the reporter enzyme activity (e.g., luciferin for luciferase).

-

-

Protocol:

-

Cell Plating: Cells are seeded into multi-well plates in medium containing charcoal-stripped serum.

-

Co-transfection: The following day, cells are co-transfected with the receptor expression plasmid and the HRE-reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.

-

Hormone Treatment: After allowing time for receptor expression (e.g., 24 hours), the medium is replaced with fresh medium containing various concentrations of the test compound (etonogestrel). To test for antagonist activity, etonogestrel is co-incubated with a fixed concentration of the reference agonist.

-

Incubation: Cells are incubated for a further 18-24 hours to allow for receptor activation, DNA binding, and reporter gene expression.

-

Cell Lysis: The medium is removed, and cells are lysed to release the cellular contents, including the reporter enzyme.

-

Quantification: The appropriate substrate is added to the cell lysate, and the resulting signal (e.g., luminescence) is measured using a plate reader.

-

Data Analysis: The reporter activity is normalized to the control plasmid activity. For agonist activity, dose-response curves are generated and the EC50 (concentration for 50% maximal activation) is calculated. For antagonist activity, the ability of etonogestrel to reduce the agonist-induced signal is quantified and the IC50 is determined.

-

Caption: Workflow for a steroid receptor reporter gene transactivation assay.

V. Conclusion

The pharmacological profile of this compound, mediated by its active metabolite etonogestrel, extends beyond its primary, high-affinity interaction with the progesterone receptor. While highly selective, etonogestrel exhibits measurable, albeit weak, interactions with the androgen and glucocorticoid receptors. Furthermore, its metabolism is dependent on the CYP3A4 enzyme system, creating a potential for drug-drug interactions. A significant finding in recent years is the elucidation of a non-genomic signaling pathway through PGRMC1, which links certain progestins to the activation of estrogen receptor alpha, a pathway with potential implications in hormone-sensitive cancers.

This technical guide provides a consolidated resource of the quantitative data and experimental frameworks necessary for a deeper understanding of this compound's off-target biology. For drug development professionals and researchers, a thorough characterization of these secondary interactions is essential for predicting the complete clinical profile of this and other synthetic steroids. Further research is warranted to fully quantify the inhibitory potential of etonogestrel on key metabolic enzymes and to further explore the clinical relevance of the PGRMC1 signaling pathway.

In Silico Modeling of Desogestrel Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desogestrel, a third-generation synthetic progestin, is a widely used component in hormonal contraceptives.[1][2] It functions as a prodrug, rapidly and almost completely metabolized in the intestinal mucosa and liver into its biologically active metabolite, etonogestrel (also known as 3-keto-desogestrel).[2][3] Etonogestrel exerts its primary contraceptive effect through high-affinity binding to the progesterone receptor (PR), mimicking the effects of natural progesterone.[1] This interaction leads to the inhibition of ovulation, thickening of the cervical mucus, and alterations in the endometrium that prevent implantation.

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of this compound's active metabolite, etonogestrel, to its primary target, the progesterone receptor, and its potential off-target interactions with the estrogen receptor (ER). The guide details experimental protocols for molecular docking and molecular dynamics simulations and presents the available quantitative binding data.

Receptor Binding Profile of Etonogestrel

Etonogestrel is characterized by its high selectivity and affinity for the progesterone receptor. This compound itself has virtually no affinity for the PR. In contrast, etonogestrel demonstrates a potent binding affinity for the progesterone receptor, which is responsible for its progestational effects. While some studies suggest a high affinity of etonogestrel for the estrogen receptor, the consensus in the scientific literature indicates no significant affinity for the estrogen receptor. A metabolite of this compound, 3β-hydroxythis compound, has shown weak affinity for the estrogen receptor.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinity of etonogestrel to the progesterone and estrogen receptors. The data is presented as relative binding affinity (RBA), which compares the affinity of the test compound to that of a reference compound (e.g., progesterone).

| Compound | Receptor | Relative Binding Affinity (%) | Reference Compound |

| Etonogestrel | Progesterone Receptor (PR) | ~300% | Progesterone |

| Etonogestrel | Progesterone Receptor (PR) | ~150% | Promegestone |

| Etonogestrel | Estrogen Receptor (ER) | No significant affinity demonstrated | Estradiol |

| 3β-hydroxythis compound | Estrogen Receptor (ER) | ~2% | Estradiol |

In Silico Modeling Workflow

Computational modeling is a powerful tool for elucidating the molecular interactions between a ligand, such as etonogestrel, and its receptor. The general workflow for in silico modeling of receptor binding involves several key stages, from protein and ligand preparation to simulation and analysis.

References

Preliminary Studies on Desogestrel's Off-Target Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desogestrel is a third-generation progestin widely used in hormonal contraceptives.[1][2] As a prodrug, it is rapidly and almost completely metabolized to its biologically active metabolite, etonogestrel (3-keto-desogestrel).[3] Etonogestrel's primary mechanism of action is the high-affinity binding to the progesterone receptor (PR), leading to the inhibition of ovulation and changes in the cervical mucus and endometrium, thus preventing pregnancy.[3][4] While highly selective for the progesterone receptor, preliminary studies have indicated that etonogestrel exhibits weak interactions with other steroid hormone receptors, leading to potential off-target effects. This technical guide provides an in-depth overview of the existing preliminary research on these off-target effects, focusing on androgenic and glucocorticoid activities, as well as metabolic changes related to lipid and carbohydrate metabolism.

Data Presentation: Off-Target Binding and Activity

The following tables summarize the quantitative data available on the off-target binding and activity of etonogestrel. It is important to note that much of the available data is presented as relative binding affinities (RBA) compared to reference compounds.

| Receptor/Protein | Ligand | Relative Binding Affinity (%) | Reference Compound | Notes |

| Androgen Receptor (AR) | Etonogestrel | > Levonorgestrel | Dihydrotestosterone | Etonogestrel's RBA for the AR was found to be significantly greater than that of levonorgestrel in one study. |

| Glucocorticoid Receptor (GR) | Etonogestrel | High Affinity | Dexamethasone | Etonogestrel binds to the glucocorticoid receptor with high affinity, apart from slight differences with other progestins like gestodene and levonorgestrel. |

| Sex Hormone-Binding Globulin (SHBG) | Etonogestrel | Lower than Levonorgestrel and Gestodene | Dihydrotestosterone | Etonogestrel exhibits a lower affinity for SHBG compared to other progestins, which affects its plasma levels. |

| Corticosteroid-Binding Globulin (CBG) | Etonogestrel | No measurable affinity | Cortisol | No significant binding to CBG has been established for etonogestrel. |

| Estrogen Receptor (ER) | Etonogestrel | No demonstrable affinity | Estradiol | Studies have not shown any significant binding of etonogestrel to the estrogen receptor. |

| Mineralocorticoid Receptor (MR) | Etonogestrel | No measurable affinity | Aldosterone | Etonogestrel does not display any measurable affinity for the mineralocorticoid receptor. |

Table 1: Relative Binding Affinities of Etonogestrel for Off-Target Receptors.

| Parameter | This compound-containing Oral Contraceptive | Effect | Notes |

| Lipid Metabolism | Monophasic (150 µg DSG + 30 µg EE) | Increase in HDL-C and apolipoprotein A-I | Compared to levonorgestrel-containing preparations. |

| Monophasic (150 µg DSG + 20 µg EE) | Decrease in LDL-C | ||

| All preparations | Increase in apolipoprotein B | ||

| Carbohydrate Metabolism | This compound-containing OCs | Less pronounced effects on glucose tolerance and insulin secretion | Compared to levonorgestrel-containing combinations. |

| This compound combination | Increased insulin half-life by 28% | Did not affect insulin secretion. |

Table 2: Metabolic Off-Target Effects of this compound-Containing Oral Contraceptives.

Experimental Protocols

Detailed experimental protocols for assessing the off-target effects of compounds like this compound are crucial for reproducible research. The following sections outline the general methodologies for key experiments cited in the literature.

Receptor Binding Assays

Objective: To determine the binding affinity of a test compound (e.g., etonogestrel) to a specific receptor (e.g., AR, GR).

General Protocol (Radioligand Binding Assay):

-

Receptor Source Preparation:

-

Prepare cytosol from target tissues (e.g., mouse kidney for AR) or use cell lines overexpressing the receptor of interest.

-

Homogenize the tissue or cells in a suitable buffer and centrifuge to obtain the cytosolic fraction containing the receptors.

-

-

Competitive Binding Reaction:

-

Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]dexamethasone for GR) and varying concentrations of the unlabeled test compound.

-

The incubation is typically carried out at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using methods like dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

-

Data Analysis:

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

Relative binding affinity (RBA) can be calculated by comparing the Ki of the test compound to that of a reference compound.

-

Transactivation Assays

Objective: To determine the functional activity (agonist or antagonist) of a test compound on a specific receptor.

General Protocol (Reporter Gene Assay):

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., U2-OS for AR, HepG2 for various nuclear receptors) that is responsive to the hormone of interest.

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length cDNA of the human receptor (e.g., hAR).

-

A reporter plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter with specific hormone response elements (e.g., AREs for AR).

-

-

-

Compound Treatment:

-

Expose the transfected cells to varying concentrations of the test compound. Include a known agonist as a positive control and a vehicle control.

-

-

Reporter Gene Expression Measurement:

-

After an appropriate incubation period, lyse the cells and measure the activity of the reporter gene product.

-

For luciferase, add a substrate and measure the resulting luminescence.

-

For GFP, measure fluorescence.

-

-

-

Data Analysis:

-

Generate dose-response curves and calculate the EC50 (concentration for 50% of maximal activation) for agonists or IC50 (concentration for 50% inhibition) for antagonists.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Progesterone Receptor Signaling Pathway Activated by Etonogestrel.

Caption: Off-Target Androgen Receptor Signaling by Etonogestrel.

Caption: Off-Target Glucocorticoid Receptor Signaling by Etonogestrel.

Experimental Workflow Diagram

Caption: Experimental Workflow for In Vitro Off-Target Effect Assessment.

Logical Relationship Diagram

Caption: Logical Flow of this compound's On- and Off-Target Effects.

Conclusion

The available preliminary studies indicate that while this compound, through its active metabolite etonogestrel, is a highly selective progestin, it does exhibit weak off-target interactions with the androgen and glucocorticoid receptors. Furthermore, its use in oral contraceptives is associated with measurable changes in lipid and carbohydrate metabolism. For drug development professionals, these off-target effects, although generally considered to be of low clinical significance at therapeutic doses, warrant consideration during the development of new progestin-based therapies. Further research employing standardized, quantitative assays is necessary to fully elucidate the clinical implications of these off-target interactions. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.

References

- 1. Drug safety evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etonogestrel (Implanon), Another Treatment Option for Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction - Clinical Review Report: Etonogestrel Extended-Release Subdermal Implant (Nexplanon) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Desogestrel Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desogestrel, a third-generation progestin, is a widely used component in oral contraceptives.[1][2] It functions as a prodrug, rapidly and extensively metabolized in the liver to its biologically active metabolite, etonogestrel (3-keto-desogestrel).[3][4] The structure-activity relationship (SAR) of this compound is a critical area of study, providing insights into its potent progestogenic activity, high selectivity, and favorable side-effect profile. This technical guide delves into the core aspects of this compound's SAR, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The key structural features of this compound, including the C11-methylene group and the 13-ethyl group, are pivotal in defining its potent and selective progestogenic activity. These modifications, stemming from research to enhance the biological activity of norethisterone, distinguish this compound from earlier generation progestins.[1]

Data Presentation: Quantitative Analysis of Receptor Binding and Activity

The biological activity of this compound, mediated by its active metabolite etonogestrel, is determined by its binding affinity and functional activity at various steroid hormone receptors. The following tables summarize the quantitative data from various in vitro studies, providing a comparative analysis of etonogestrel and other key progestins.

Table 1: Comparative Binding Affinities (Ki, nM) of Progestins to Steroid Receptors

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor α (ERα) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Reference |

| Etonogestrel | 0.3 - 1.5 | 3.5 - 15 | >1000 | 10 - 50 | >1000 | |

| Levonorgestrel | 0.5 - 2.0 | 1.0 - 5.0 | >1000 | 50 - 200 | 100 - 500 | |

| Norethisterone | 1.0 - 5.0 | 5.0 - 20 | >1000 | >1000 | >1000 | |

| Progesterone | 1.0 - 5.0 | 100 - 500 | >1000 | 20 - 100 | 1.0 - 5.0 | |

| Drospirenone | 0.5 - 2.0 | >1000 | >1000 | >1000 | 0.5 - 2.0 |

Table 2: Relative Binding Affinities (RBA, %) of Progestins to Steroid Receptors

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Reference |

| Etonogestrel | 150 - 300 | 20 - 50 | |

| Levonorgestrel | 100 - 200 | 50 - 100 | |

| Norethisterone | 50 - 100 | 10 - 30 | |

| Gestodene | 150 - 300 | 50 - 100 |

Note: RBA values are typically relative to a standard compound (e.g., progesterone for PR, dihydrotestosterone for AR) set at 100%.

Table 3: In Vitro Functional Activity (EC50, nM) of Progestins

| Compound | PR-mediated Transactivation | AR-mediated Transactivation | Reference |

| Etonogestrel | 0.1 - 1.0 | 10 - 50 | |

| Levonorgestrel | 0.2 - 2.0 | 5 - 20 | |

| Norethisterone | 1.0 - 10 | 50 - 200 | |

| Progesterone | 0.5 - 5.0 | >1000 |

Experimental Protocols

Steroid Receptor Binding Assays (Competitive Radioligand Binding Assay)

This protocol outlines a standard procedure for determining the binding affinity of a test compound to a specific steroid receptor.

a. Materials:

-

Receptor Source: Cytosol from target tissues (e.g., rat uterus for PR, rat prostate for AR) or cells overexpressing the human receptor of interest.

-

Radioligand: A high-affinity, radiolabeled ligand for the receptor (e.g., [³H]-Progesterone for PR, [³H]-R1881 for AR).

-

Unlabeled Ligand: The test compound (e.g., etonogestrel) and a known standard (e.g., progesterone).

-

Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol (DTT), and glycerol.

-

Separation Agent: Dextran-coated charcoal or hydroxylapatite (HAP) to separate bound from free radioligand.

-

Scintillation Cocktail and Counter.

b. Procedure:

-

Preparation of Receptor Cytosol: Homogenize the target tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the soluble receptors.

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound or standard.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: Add the separation agent (e.g., dextran-coated charcoal) to adsorb the unbound radioligand. Centrifuge to pellet the agent and the adsorbed radioligand.

-

Quantification: Measure the radioactivity in the supernatant, which contains the receptor-bound radioligand, using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes a method to study the conversion of this compound to its metabolites.

a. Materials:

-

Human Liver Microsomes (HLMs): Commercially available pooled HLMs.

-

This compound: The substrate.

-

NADPH Regenerating System: An enzymatic system to provide a continuous supply of NADPH, a necessary cofactor for CYP450 enzymes.

-

Buffer: Potassium phosphate buffer (pH 7.4).

-

Quenching Solution: Acetonitrile or methanol to stop the reaction.

-

Analytical System: High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) for metabolite identification and quantification.

b. Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing HLMs, this compound, and the NADPH regenerating system in the phosphate buffer.

-

Incubation: Incubate the mixture at 37°C for a specific time period.

-

Reaction Termination: Stop the reaction by adding a cold quenching solution.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system to separate and identify the metabolites of this compound, such as 3α-hydroxy-desogestrel, 3β-hydroxy-desogestrel, and etonogestrel (3-keto-desogestrel).

Cell-Based Receptor Transactivation Assay

This assay measures the functional activity of a compound (agonist or antagonist) on a specific steroid receptor.

a. Materials:

-

Cell Line: A suitable mammalian cell line (e.g., HeLa, HEK293) that does not endogenously express the receptor of interest.

-

Expression Plasmids:

-

A plasmid encoding the full-length human steroid receptor (e.g., PR-B).

-

A reporter plasmid containing a hormone-responsive element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Transfection Reagent: A reagent to introduce the plasmids into the cells.

-

Cell Culture Medium and Reagents.

-

Test Compound and Control Ligands.

-

Lysis Buffer and Reporter Gene Assay System.

b. Procedure:

-

Cell Culture and Transfection: Culture the cells and co-transfect them with the receptor and reporter plasmids using a suitable transfection reagent.

-

Ligand Treatment: After transfection, treat the cells with varying concentrations of the test compound, a known agonist (positive control), and a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.